2-Methyl-5-nitroquinoline-8-thiol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Methyl-5-nitroquinoline-8-thiol is a heterocyclic aromatic compound with the molecular formula C10H8N2O2S. It consists of a quinoline ring system substituted with a methyl group at the 2-position, a nitro group at the 5-position, and a thiol group at the 8-position.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Methyl-5-nitroquinoline-8-thiol can be achieved through several classical and modern synthetic routes. Some of the well-known methods for synthesizing quinoline derivatives include the Gould–Jacobs, Friedländer, Pfitzinger, Skraup, Doebner–von Miller, and Conrad–Limpach reactions . These methods often involve the use of transition metal catalysts, metal-free ionic liquids, ultrasound irradiation, and green reaction protocols to improve efficiency and reduce environmental impact .
Industrial Production Methods
Industrial production of quinoline derivatives, including this compound, typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the scalability and reproducibility of the synthesis process .
Chemical Reactions Analysis
Types of Reactions
2-Methyl-5-nitroquinoline-8-thiol undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. The presence of the nitro and thiol groups makes it a versatile compound for different chemical transformations .
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate (KMnO4) or hydrogen peroxide (H2O2) can be used to oxidize the thiol group to a sulfonic acid derivative.
Reduction: Reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) can reduce the nitro group to an amino group.
Substitution: Nucleophilic substitution reactions can occur at the quinoline ring, especially at positions activated by the nitro group.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the thiol group can yield sulfonic acids, while reduction of the nitro group can produce amino derivatives .
Scientific Research Applications
2-Methyl-5-nitroquinoline-8-thiol has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of 2-Methyl-5-nitroquinoline-8-thiol involves its interaction with molecular targets such as enzymes and receptors. The nitro group can undergo bioreduction to form reactive intermediates that interact with cellular components, leading to various biological effects. The thiol group can form covalent bonds with protein thiols, affecting protein function and signaling pathways .
Comparison with Similar Compounds
Similar Compounds
2-Methylquinoline: Lacks the nitro and thiol groups, making it less reactive in certain chemical transformations.
5-Nitroquinoline: Lacks the methyl and thiol groups, affecting its chemical and biological properties.
8-Thioquinoline: Lacks the methyl and nitro groups, influencing its reactivity and applications.
Uniqueness
2-Methyl-5-nitroquinoline-8-thiol is unique due to the presence of all three functional groups (methyl, nitro, and thiol), which confer distinct chemical reactivity and biological activity. This combination of functional groups makes it a valuable compound for various applications in research and industry .
Properties
Molecular Formula |
C10H8N2O2S |
---|---|
Molecular Weight |
220.25 g/mol |
IUPAC Name |
2-methyl-5-nitroquinoline-8-thiol |
InChI |
InChI=1S/C10H8N2O2S/c1-6-2-3-7-8(12(13)14)4-5-9(15)10(7)11-6/h2-5,15H,1H3 |
InChI Key |
PDGQCYBGUWDDML-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NC2=C(C=CC(=C2C=C1)[N+](=O)[O-])S |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.